Home > Products > Screening Compounds P101951 > N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine -

N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-4978550
CAS Number:
Molecular Formula: C14H15N5
Molecular Weight: 253.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [, , ]triazolo[4,3-b]pyridazines and their derivatives is commonly achieved through various synthetic strategies, with the selection of the specific method influenced by the desired substitution pattern and structural complexity. Some commonly employed methods include:

  • Condensation Reactions: These reactions typically involve the condensation of a hydrazine derivative with a suitably functionalized pyridazine precursor, followed by a cyclization step to form the triazole ring. [, , ]
  • Cycloaddition Reactions: These reactions involve the [3+2] cycloaddition of azides with appropriately substituted alkynes or alkenes, providing access to triazole rings that can be further elaborated to construct the [, , ]triazolo[4,3-b]pyridazine scaffold. [, ]
Molecular Structure Analysis

The chemical reactivity of [, , ]triazolo[4,3-b]pyridazines is largely dictated by the electronic nature of the substituents present on the triazole and pyridazine rings. Common reactions include:

  • Electrophilic Aromatic Substitution: The electron-rich nature of the aromatic rings makes these compounds susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. []
  • Nucleophilic Substitution: Depending on the nature of the substituents, nucleophilic substitution reactions can be employed to modify the functional groups attached to the rings. []
  • Inhibition of Enzymes: Several studies have demonstrated the ability of certain [, , ]triazolo[4,3-b]pyridazine derivatives to inhibit enzymes involved in various cellular processes. For example, these compounds have been shown to inhibit kinases such as tankyrases [], BRD4 [], and c-MET []. The specific mechanism of inhibition may involve competitive binding to the enzyme's active site, allosteric modulation, or disruption of protein-protein interactions.
  • Modulation of Protein Expression: Some [, , ]triazolo[4,3-b]pyridazine derivatives have been found to influence the expression of specific proteins, potentially through interactions with transcription factors, signaling pathways, or epigenetic regulators. For instance, compound 1632, a [, , ]triazolo[4,3-b]pyridazine derivative, has been shown to inhibit LIN28B, a protein that regulates the expression of let-7 microRNA. Inhibition of LIN28B by 1632 leads to increased levels of let-7, a tumor suppressor microRNA, resulting in antitumor effects. [, ]
Physical and Chemical Properties Analysis

The physicochemical properties of [, , ]triazolo[4,3-b]pyridazine derivatives are influenced by the nature and position of substituents on the ring system. These properties can impact their solubility, lipophilicity, metabolic stability, and overall drug-like properties. []

Applications

Compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold have demonstrated potential in various scientific research applications, including:

  • Medicinal Chemistry: This class of compounds holds promise as potential therapeutic agents for various diseases, including cancer [, , , , ], neurological disorders [, ], and inflammatory conditions.
  • Materials Science: The planar and aromatic nature of [, , ]triazolo[4,3-b]pyridazines suggests potential applications in materials science, particularly in the development of organic semiconductors or luminescent materials.
Future Directions

Future research directions for [, , ]triazolo[4,3-b]pyridazine derivatives could focus on:

  • Target Identification and Validation: Identifying and validating specific biological targets for [, , ]triazolo[4,3-b]pyridazine derivatives is crucial for understanding their mechanism of action and developing targeted therapies.
  • In Vivo Studies: Evaluating the efficacy and safety of promising [, , ]triazolo[4,3-b]pyridazine derivatives in preclinical animal models is essential for translating these compounds into clinical candidates.

3-Nitro[1,2,4]triazolo[4,3-b]1,2,4,5-tetrazin-6-amine (TTNA)

    Compound Description: TTNA is an insensitive explosive characterized by its high thermal decomposition temperature (Td = 213 °C) and detonation parameters (P = 33.9 GPa; D = 8953 m s−1). It exhibits low impact sensitivity (IS > 40 J) and friction sensitivity (FS > 360 N) [].

    Relevance: While sharing the [, , ]triazolo moiety with N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, TTNA differs significantly due to the presence of the tetrazine ring fused to the triazole. This fusion replaces the pyridazine ring and amino group found in the main compound, resulting in a distinct chemical structure and explosive properties.

4-Nitro-N-(3-nitro[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-1,2,5-oxadiazol-3-amine (TTDNF)

    Compound Description: TTDNF is a high-performance explosive with a detonation velocity (D) of 9180 m s-1 and detonation pressure (P) of 36.7 GPa. It also demonstrates low impact sensitivity (IS > 40 J) [].

    Relevance: Similar to TTNA, TTDNF incorporates a [, , ]triazolo[4,3-b][1,2,4,5]tetrazine core, differing significantly from the [, , ]triazolo[4,3-b]pyridazine scaffold in N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. This structural divergence results in distinct chemical properties and explosive characteristics.

N-([1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-3-nitro-1,2,4-oxadiazol-5-amine (TTNOA)

    Compound Description: TTNOA is a potential cast explosive component with a low melting point of 88.2 °C and a high onset decomposition temperature of 226.2 °C [].

    Relevance: Like the previous two compounds, TTNOA also features a [, , ]triazolo[4,3-b][1,2,4,5]tetrazine core, diverging significantly from N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Therefore, despite the presence of the triazole ring, the overall structural dissimilarity results in different chemical properties.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

    Compound Description: These derivatives were synthesized and tested for antimicrobial activity, showing good to moderate activity against various microorganisms [].

4,4-Difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine Derivatives

    Compound Description: This series of compounds was designed as potential BRD4 inhibitors. Compound 15h, in particular, exhibited potent inhibition of BRD4-BD1 (IC50 = 0.42 μM) and suppressed the proliferation of MV4-11 cells (IC50 = 0.51 μM) [].

    Relevance: While these compounds share the [, , ]triazolo moiety with N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, they are part of a larger fused ring system, incorporating a pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepine core. This extensive structural difference leads to distinct chemical properties and biological activities.

4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (Compound 12)

    Compound Description: This compound is a potent and selective tankyrase (TNKS) inhibitor with low nanomolar activity. It functions as an NAD isostere, as confirmed by crystallographic analysis [].

    Relevance: Compound 12 exhibits a close structural similarity to N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Both share the [, , ]triazolo[4,3-b]pyridazin-6-amine core. The key difference lies in the substituent on the amino group. Compound 12 has a 4-(2-hydroxyethyl)phenyl group, while N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine possesses a 3-phenylpropyl group.

N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

    Compound Description: This compound acts as a Lin28 inhibitor by blocking the interaction between Lin28 and let-7 microRNA precursors. It rescues let-7 processing and function in Lin28-expressing cancer cells, induces differentiation of mouse embryonic stem cells, and reduces tumor-sphere formation [, ].

    Relevance: Compound 1632 and N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine share the core [, , ]triazolo[4,3-b]pyridazin-6-amine structure. The main difference is the substitution on the amino group. In compound 1632, the amino group is substituted with a 3-(N-methylacetamido)phenyl group, while in N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine it is substituted with a 3-phenylpropyl group.

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

    Compound Description: This compound, alongside compound 1632, is mentioned for its use in a non-sedative treatment method for noise phobia in companion animals, particularly dogs [].

    Relevance: Unlike the other related compounds, 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile does not share the [, , ]triazolo[4,3-b]pyridazine core with N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Its inclusion in the same patent suggests potential overlapping therapeutic applications despite structural differences.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a c-MET inhibitor that showed species-dependent toxicity in clinical trials, likely due to the formation of a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) [].

N-m-Chlorophenyl-[1,2,4]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (Compound 3)

    Compound Description: This compound exhibited potent anticonvulsant activity in the maximal electroshock (MES) test with an ED50 value of 13.6 mg/kg and a protective index (PI) of 7.2 [, ].

    Relevance: Compound 3 shares a similar structure to N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, both containing the [, , ]triazolo[4,3-b]pyridazin-6-amine core. The main difference lies in the presence of an additional pyridine ring fused to the pyridazine moiety in Compound 3 and a m-chlorophenyl substitution on the amino group.

N-m-Chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (Compound 19)

    Compound Description: Compound 19 demonstrated significant anticonvulsant activity in the MES test with a PI value of 13.4, indicating a safer profile compared to the marketed drug carbamazepine [, ].

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Relevance: Like Compound 1, Compound 2 also shares the [, , ]triazolo[4,3-b]pyridazine core with N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The structural difference between Compound 1 and 2 lies in the substitution on the naphthyridine ring, with Compound 2 possessing a 2-methoxyethoxy group instead of a methoxy group. This modification highlights the impact of even subtle structural changes on bioactivation potential.

Properties

Product Name

N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

IUPAC Name

N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

InChI

InChI=1S/C14H15N5/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-17-16-11-19(14)18-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,15,18)

InChI Key

LEGAYAQXTASAJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC2=NN3C=NN=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NN3C=NN=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.